(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(6-isopropoxypyridin-3-yl)methanone
説明
特性
IUPAC Name |
[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-(6-propan-2-yloxypyridin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F2N2O2S/c1-13(2)26-19-6-3-14(12-23-19)20(25)24-8-7-18(27-10-9-24)16-11-15(21)4-5-17(16)22/h3-6,11-13,18H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBSYQSMBWGRHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)C(=O)N2CCC(SCC2)C3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Core Heterocyclic Systems
2.1.1. Thiazepane vs. Morpholine Derivatives The 1,4-thiazepane core distinguishes this compound from morpholine derivatives (e.g., 2-chloro-1-morpholin-4-yl-ethanone in ). Thiazepane’s larger ring size may confer conformational flexibility, possibly improving binding to sterically demanding targets .
2.1.2. Thiazepane vs. Triazole Derivatives Triazole-containing compounds (e.g., ’s 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone) exhibit rigid planar structures, favoring π-π stacking. In contrast, the thiazepane’s non-planar structure may enhance membrane permeability but reduce target specificity .
2.1.3. Thiazepane vs. Thiazolo-Pyrimidine Derivatives Compounds like those in (e.g., 5-thioxo-thiazolo[4,5-d]pyrimidines) feature fused bicyclic systems, which increase molecular rigidity and aromatic surface area. This contrasts with the monocyclic thiazepane, which may prioritize metabolic stability over target affinity .
Substituent Analysis
2.2.1. Fluorinated Aromatic Groups The 2,5-difluorophenyl group in the target compound parallels the 2,4-difluorophenyl substituent in ’s triazole derivatives.
2.2.2. Pyridine vs. Coumarin Derivatives
The 6-isopropoxypyridin-3-yl group differs from coumarin-based substituents in (e.g., 6-hydroxy-2-oxo-2H-chromen-4-yl). Pyridine’s nitrogen atom may engage in hydrogen bonding, while isopropoxy groups increase steric bulk, possibly reducing off-target interactions compared to hydroxylated coumarins .
Physicochemical Properties (Hypothetical Comparison)
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
